2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide
Overview
Description
2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide (CMDPA) is a synthetic compound that is used in scientific research studies. It is a small molecule that can be used to study different cellular processes and biochemical pathways. CMDPA has been extensively studied and has been found to have a wide range of applications in scientific research.
Scientific Research Applications
Geographic Information Systems (GIS) in Public Health
Geographic Information Systems (GIS) have become indispensable tools in public health for analyzing and visualizing data to support informed decision-making. The accessibility and capabilities of GIS have significantly improved, making it widely used among health professionals for epidemiology, disease surveillance, environmental health, and community assessment. As GIS technology evolves, incorporating more spatial statistics and applications, its role in public health expands beyond mapping to sophisticated spatial analysis. However, users must recognize GIS's limitations, including issues related to data accuracy, scale, and the appropriate use of visualization tools (Hanchette, 2020).
GIS Applications Across Disciplines
GIS technology's popularity spans earth sciences, environmental studies, and beyond, reflecting a growing industry and market. Its versatility allows for diverse applications, including overlay of layers, land information, utilities, environmental studies, archaeology, and natural hazards management. GIS's widespread use fuels demand for knowledge, experience, information, data, and software products, highlighting its integral role in various professional fields and public interest (Jebur, 2021).
Web-Based GIS for Public Planning
Web-based GIS technology offers opportunities for public planners and educators with limited GIS resources, facilitating access to planning-relevant data and enhancing public participation in planning efforts. Despite its potential, the utilization of web-based GIS in planning tasks remains below that of traditional software-based GIS, with various barriers hindering its adoption. Extension professionals are identified as key players in bridging this gap, enabling more effective use of web-based GIS in public planning agencies (Göçmen, 2016).
Visualization and GIS Tools
The exploration of Heat Maps within GIS frameworks highlights the balance between professional and public use. GIS desktop software, recognized for its widespread application, offers tools for both professional GIS users and the general public. This duality supports a range of uses, from professional analysis to educational visualization, underscoring GIS's adaptability to different user needs. Future studies should consider novice perspectives to ensure the tools remain accessible to a broader audience (Pokojski, Panecki, & Słomska-Przech, 2021).
Geovisualization in Public Health
Geovisualization, a newer GIS technology, contrasts with conventional methods by offering a more intuitive and interactive approach for non-GIS professionals. It simplifies complex data presentation, making it particularly useful for public health research and policymaking. This technology promotes the broader application of GIS in public health, emphasizing visualization's role in enhancing understanding and decision-making processes (Yasobant et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in bacterial cell division .
Mode of Action
It’s worth noting that similar compounds have been known to inhibit protein synthesis in susceptible plants .
Biochemical Pathways
Similar compounds have been known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Pharmacokinetics
Similar compounds have been known to be absorbed mainly by germinating plant shoots, and secondly by roots .
Result of Action
Similar compounds have been known to inhibit protein synthesis in susceptible plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide. For instance, similar compounds have been known to have their breakdown largely microbial and hence faster in warm, moist soils . Additionally, the compound is considered a moderate eye irritant and a slight skin irritant .
properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-13-7-9-15(10-8-13)22-17(23)11-16(19(22)25)21(18(24)12-20)14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDJUFZDFTZSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3CCCCC3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133157 | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1858240-11-5 | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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